molecular formula C24H21N3O5S2 B2588409 N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899963-83-8

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2588409
CAS No.: 899963-83-8
M. Wt: 495.57
InChI Key: DHTZRGLUFIWQQS-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Characterization

  • Synthesis and Characterization of Heterocyclic Compounds :
    • A series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, were synthesized and characterized through various spectroscopic methods. These compounds were further evaluated for their antibacterial and antifungal activities, indicating the potential application of such compounds in medical and pharmaceutical research (Patel & Patel, 2015).
    • Another study on the synthesis of novel heterocyclic compounds, particularly N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, revealed their synthesis process and characterization. These compounds were also tested for antibacterial and antifungal activities, supporting their significance in drug discovery and development (Patel, Patel, & Shah, 2015).

Anticancer and Anti-inflammatory Applications

  • Anticancer Activities :

    • N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated against various cancer cell lines. The results demonstrated that these compounds exhibited moderate to excellent anticancer activity, outperforming the reference drug in some cases, highlighting their potential in cancer treatment (Ravinaik et al., 2021).
  • Anti-inflammatory Applications :

    • The study on the synthesis and anti-inflammatory activity of indolyl azetidinones presented the preparation and testing of various compounds. The most active compounds were compared for their anti-inflammatory and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDS), indicating the therapeutic potential of these compounds in treating inflammation-related conditions (Kalsi et al., 1990).

Other Notable Applications

  • Synthesis and Oxidation Studies :
    • The study on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans involved the transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides and provided insights into the formation mechanisms of tetrahydrobenzofuran derivatives and their potential applications (Levai et al., 2002).

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-16(28)22-21(17-7-4-3-5-8-17)25-24(33-22)26-23(29)18-10-12-20(13-11-18)34(30,31)27(2)15-19-9-6-14-32-19/h3-14H,15H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTZRGLUFIWQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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